molecular formula C16H16N2O4 B5879870 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No. B5879870
M. Wt: 300.31 g/mol
InChI Key: ANAQSQNDLNZSNG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENB is a synthetic compound that belongs to the class of nitrobenzamides and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide is also stable and has a long shelf life, making it suitable for long-term storage and use. However, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has some limitations for lab experiments. It is a relatively new compound, and its biological properties and mechanisms of action are not fully understood. In addition, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanisms of action in more detail, including its interactions with specific enzymes and receptors. Additionally, future research could explore the use of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide as a tool for studying the structure and function of proteins, enzymes, and receptors. Finally, future research could investigate the potential of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 2-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been used as a tool to study the structure and function of proteins, enzymes, and receptors. In pharmacology, 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide has been used to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-15-9-8-12(10-14(15)18(20)21)16(19)17-13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAQSQNDLNZSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide

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